7,8-Difluoro-1,2,3,4-tetrahydroquinoline
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Overview
Description
Scientific Research Applications
Antibacterial Properties
Research has demonstrated the synthesis and antibacterial properties of new fluoroquinolone derivatives, highlighting their efficacy against gram-positive and/or gram-negative strains. Compounds synthesized from fluoroquinolone models showed interesting antibacterial activity, with certain derivatives displaying good activity against S. aureus, indicating the potential of fluoroquinolone derivatives in antibacterial applications (Al-Hiari et al., 2007).
Fluorescent Sensing Properties
A study on 8-hydroxyquinoline-substituted boron-dipyrromethene compounds revealed their OFF-ON-OFF type of pH-sensing properties. These compounds exhibited pH-dependent fluorescence, which could be utilized in developing fluorescent sensors for various applications (Chen et al., 2011).
Luminescence and Magnetic Properties
Another area of research involved phenoxido-bridged complexes encapsulated by 8-hydroxyquinoline Schiff base derivatives, demonstrating luminescence and magnetic refrigeration properties. These findings suggest potential applications in single-molecule magnet and magnetic refrigeration technologies (Wang et al., 2016).
Synthesis and Chemical Properties
Research on the synthesis of partially fluorinated heterocyclic compounds, including tetra- and trifluoroquinolines, sheds light on their preparation and reactions. Such studies provide foundational knowledge for further exploration of these compounds in various chemical and pharmaceutical applications (Brooke et al., 1966).
Extraction Reagents in Ionic Liquid Systems
The use of 8-sulfonamidoquinoline derivatives as chelate extraction reagents for solvent extraction of divalent metal cations using an ionic liquid system illustrates the potential of these compounds in enhancing the efficiency of metal extraction processes (Ajioka et al., 2008).
Properties
IUPAC Name |
7,8-difluoro-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVUSZPEUZJCIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)F)F)NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.